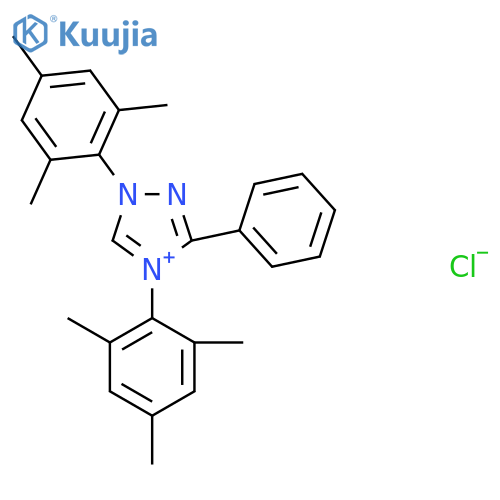Cas no 1864884-50-3 (1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride)
1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chlorideは、有機合成化学や材料科学分野で有用なイオン性化合物です。メシチル基とフェニル基を有する1,2,4-トリアゾール骨格を持ち、高い熱安定性と化学的安定性を示します。この化合物は、特にイオン液体や触媒としての応用が期待されており、その特異な電子特性から反応性制御や機能性材料の設計に貢献します。結晶性が良好で精製が容易な点も利点です。

1864884-50-3 structure
商品名:1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride
1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride 化学的及び物理的性質
名前と識別子
-
- 1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride
-
- インチ: 1S/C26H28N3.ClH/c1-17-12-19(3)24(20(4)13-17)28-16-29(25-21(5)14-18(2)15-22(25)6)27-26(28)23-10-8-7-9-11-23;/h7-16H,1-6H3;1H/q+1;/p-1
- InChIKey: FJDFWBCVPCINNK-UHFFFAOYSA-M
- ほほえんだ: [Cl-].[N+]1(=CN(C2C(C)=CC(C)=CC=2C)N=C1C1C=CC=CC=1)C1C(C)=CC(C)=CC=1C
計算された属性
- せいみつぶんしりょう: 417.1971756g/mol
- どういたいしつりょう: 417.1971756g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 30
- 回転可能化学結合数: 3
- 複雑さ: 506
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.7Ų
1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1495674-100mg |
1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride |
1864884-50-3 | 97% | 100mg |
$193.0 | 2023-06-23 | |
| Ambeed | A1495674-250mg |
1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride |
1864884-50-3 | 97% | 250mg |
$292.0 | 2023-06-23 | |
| Ambeed | A1495674-1g |
1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride |
1864884-50-3 | 97% | 1g |
$700.0 | 2025-02-25 | |
| Ambeed | A1495674-50mg |
1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride |
1864884-50-3 | 97% | 50mg |
$138.0 | 2023-06-23 |
1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride 関連文献
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Jiayin Hu,Jun Ma,Qinggong Zhu,Qingli Qian,Hongling Han,Qingqing Mei,Buxing Han Green Chem., 2016,18, 382-385
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
1864884-50-3 (1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride) 関連製品
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 1379526-94-9(5,7-bis(trifluoromethyl)-1,8-naphthyridine-2-carboxylic acid)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1864884-50-3)1,4-Dimesityl-3-phenyl-4H-1,2,4-triazol-1-ium chloride

清らかである:99%
はかる:1g
価格 ($):630.0